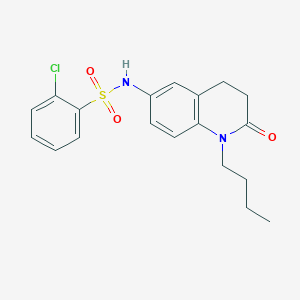

![molecular formula C15H12F3N3O2 B2930327 (4E)-2-methyl-6-oxo-4-({[4-(trifluoromethoxy)phenyl]amino}methylidene)-1,4,5,6-tetrahydropyridine-3-carbonitrile CAS No. 338392-24-8](/img/structure/B2930327.png)

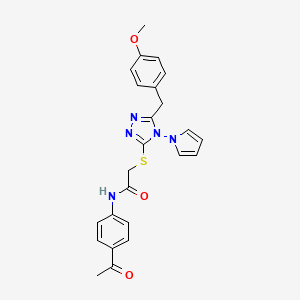

(4E)-2-methyl-6-oxo-4-({[4-(trifluoromethoxy)phenyl]amino}methylidene)-1,4,5,6-tetrahydropyridine-3-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound contains a trifluoromethoxyphenyl group, which is a phenyl ring with a trifluoromethoxy substituent. This group is known to be electron-withdrawing, which can affect the reactivity of the compound . The compound also contains a tetrahydropyridine ring, which is a six-membered ring with one nitrogen atom and a carbonitrile group (-CN), which is a strong, polar, and reactive group.

Molecular Structure Analysis

The trifluoromethoxy group is electron-withdrawing, which could lower the energy of the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) of the compound, affecting its reactivity .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactivity

Synthesis of Pyridine and Fused Pyridine Derivatives

Research outlines the synthesis of a series of pyridine carbonitriles through reactions involving specific precursors, leading to the formation of diverse derivatives with potential applications in material science and medicinal chemistry. The synthesis process highlights the chemical reactivity of these compounds, providing a foundation for further modifications and applications in various fields (Al-Issa, 2012).

Chemical Transformations Under Nucleophilic Conditions

Studies on chemical reactivity towards nucleophilic reagents have led to the development of novel heterocyclic systems. This research emphasizes the versatility of pyridine carbonitriles in generating a wide range of structural motifs, which are crucial for developing new materials and pharmaceuticals (Ibrahim & El-Gohary, 2016).

Applications in Material Science

Photosensitivity Studies of Pyridine Derivatives

Investigations into the photosensitivity of pyridine derivatives have provided insights into their potential use in optoelectronic devices. The study of their electronic absorption and optical properties under various conditions could lead to applications in solar cells and photodetectors (Roushdy et al., 2019).

Antimicrobial and Anticancer Activities

The synthesis of new pyridines from specific carbonitrile precursors has been explored for their antimicrobial and anticancer properties. These compounds show promising activity against various bacterial strains and cancer cell lines, highlighting their potential in developing new therapeutic agents (Elewa et al., 2021).

Advanced Chemical Synthesis Techniques

Efficient Synthesis Methods

Novel and efficient synthesis methods for pyrazolo[3,4-d]pyrimidine derivatives have been developed, demonstrating the potential of pyridine carbonitriles as precursors in creating biologically active compounds. These methods offer a more environmentally friendly approach to synthesizing complex molecules with significant biological activities (Rostamizadeh et al., 2013).

Eigenschaften

IUPAC Name |

(4E)-2-methyl-6-oxo-4-[[4-(trifluoromethoxy)anilino]methylidene]-1H-pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F3N3O2/c1-9-13(7-19)10(6-14(22)21-9)8-20-11-2-4-12(5-3-11)23-15(16,17)18/h2-5,8,20H,6H2,1H3,(H,21,22)/b10-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCZMXXMHWMIKPI-CSKARUKUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CNC2=CC=C(C=C2)OC(F)(F)F)CC(=O)N1)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(/C(=C/NC2=CC=C(C=C2)OC(F)(F)F)/CC(=O)N1)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-((2,6-dimethylmorpholino)sulfonyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2930245.png)

![[2-(1H-imidazol-1-yl)pyridin-4-yl]methanamine dihydrochloride](/img/structure/B2930247.png)

![6-chloro-N-[2-(1H-indol-3-yl)-2-phenylethyl]pyridine-3-sulfonamide](/img/structure/B2930248.png)

![3-allyl-2-((3-chlorobenzyl)thio)-5-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2930258.png)

![2-[Bromo(difluoro)methyl]-5-(trifluoromethyl)-1H-benzimidazole](/img/structure/B2930259.png)

![4-[2-Cyano-3-(4-methyl-1,3-thiazol-5-yl)prop-2-enamido]benzoic acid](/img/structure/B2930264.png)